Nav1.7 Inhibitory Potency: p-Tolyl vs. Phenyl and m-Tolyl Analogs
In a series of chroman-spirocyclic piperidine amides evaluated on Nav1.7 and Nav1.5 using automated patch-clamp electrophysiology (IonWorks Quattro), the p-tolyl derivative (target compound) exhibited an IC50 of 80 nM against Nav1.7, while the corresponding phenyl analog showed an IC50 of 300 nM and the m-tolyl analog displayed an IC50 of 450 nM [1]. This represents a 3.8-fold and 5.6-fold improvement in potency, respectively, attributable to optimal para-methyl substitution.
| Evidence Dimension | Nav1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 80 nM |
| Comparator Or Baseline | Phenyl analog: IC50 = 300 nM; m-Tolyl analog: IC50 = 450 nM |
| Quantified Difference | 3.8-fold more potent than phenyl analog; 5.6-fold more potent than m-tolyl analog |
| Conditions | 293 cells stably transfected with Nav1.7; population patch-clamp mode; IonWorks Quattro; holding potential -125 mV |
Why This Matters
For procurement in pain-research programs, the p-tolyl compound provides substantially higher target engagement at lower concentrations, reducing the risk of off-target effects linked to higher dosing.
- [1] BindingDB entry BDBM154486 (US 9,012,443, compound 67) and related entries for phenyl and m-tolyl analogs; assay description: 293 cells stably transfected with Nav1.7, population patch-clamp, IonWorks Quattro. View Source
